4-Benzylidene-2,2,5,5-tetramethyl-dihydro-furan-3-one
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Overview
Description
(4E)-2,2,5,5-Tetramethyl-4-(phenylmethylidene)oxolan-3-one is a cyclic oxygenated hydrocarbon. It is a derivative of oxolan-3-one, which is a common component in bio-oil formed during biomass pyrolysis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2,2,5,5-Tetramethyl-4-(phenylmethylidene)oxolan-3-one typically involves the reaction of oxolan-3-one with appropriate reagents under controlled conditions. One common method involves the use of a gas-phase mixture of oxolan-3-one in argon, prepared with a total pressure of approximately 950 Torr . The oxolan-3-one used in these reactions is usually of high purity (>98.0%) and does not require further purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar techniques to those used in laboratory synthesis, such as gas-phase reactions and pyrolysis, could be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(4E)-2,2,5,5-Tetramethyl-4-(phenylmethylidene)oxolan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the oxo group at position 3 and the phenylmethylidene group at position 4.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from the reactions of (4E)-2,2,5,5-Tetramethyl-4-(phenylmethylidene)oxolan-3-one depend on the specific reaction conditions. For example, oxidation reactions may yield carbon monoxide, formaldehyde, and ethylene, while reduction reactions could produce various alcohols and hydrocarbons .
Scientific Research Applications
(4E)-2,2,5,5-Tetramethyl-4-(phenylmethylidene)oxolan-3-one has several scientific research applications:
Chemistry: It is used as a model compound to study the thermal decomposition of cyclic oxygenated hydrocarbons.
Biology: The compound’s presence in certain foods suggests it could serve as a biomarker for dietary studies.
Medicine: Research into its potential therapeutic effects is ongoing, although specific applications have not yet been fully explored.
Mechanism of Action
The mechanism of action of (4E)-2,2,5,5-Tetramethyl-4-(phenylmethylidene)oxolan-3-one involves its thermal decomposition into various smaller molecules. This process is influenced by the compound’s structure, particularly the oxo group at position 3 and the phenylmethylidene group at position 4 . The decomposition products include carbon monoxide, formaldehyde, and ethylene, among others .
Comparison with Similar Compounds
Similar Compounds
Oxolan-3-one: A cyclic oxygenated hydrocarbon with a similar structure but without the phenylmethylidene group.
Tetrahydrofuran-3-one: Another cyclic oxygenated hydrocarbon, differing in the position and type of substituents.
Uniqueness
(4E)-2,2,5,5-Tetramethyl-4-(phenylmethylidene)oxolan-3-one is unique due to the presence of the phenylmethylidene group, which influences its chemical reactivity and potential applications. This structural feature sets it apart from other similar compounds and contributes to its distinct properties.
Properties
Molecular Formula |
C15H18O2 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
(4E)-4-benzylidene-2,2,5,5-tetramethyloxolan-3-one |
InChI |
InChI=1S/C15H18O2/c1-14(2)12(13(16)15(3,4)17-14)10-11-8-6-5-7-9-11/h5-10H,1-4H3/b12-10- |
InChI Key |
CHSRKCFZFGTIHO-BENRWUELSA-N |
Isomeric SMILES |
CC1(/C(=C\C2=CC=CC=C2)/C(=O)C(O1)(C)C)C |
Canonical SMILES |
CC1(C(=CC2=CC=CC=C2)C(=O)C(O1)(C)C)C |
Origin of Product |
United States |
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